3-(2-Methyl-indol-1-yl)-propylamine
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Overview
Description
3-(2-Methyl-indol-1-yl)-propylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a propylamine group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-indol-1-yl)-propylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylindole.
Alkylation: The 2-methylindole undergoes alkylation with a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-indol-1-yl)-propylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include indole-2-carboxylic acids or indole-2-aldehydes.
Reduction: Products may include more saturated amines or hydrocarbons.
Substitution: Products vary depending on the nucleophile used, such as alkylated or acylated derivatives.
Scientific Research Applications
3-(2-Methyl-indol-1-yl)-propylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-indol-1-yl)-propylamine involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it could inhibit or activate certain enzymes, alter receptor signaling, or interfere with cellular pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-indol-1-yl)-propionic acid
- 3-(2-Methyl-indol-1-yl)-propan-1-ol
- 3-(2-Methyl-indol-1-yl)-acetic acid
Uniqueness
3-(2-Methyl-indol-1-yl)-propylamine is unique due to its specific structure, which combines the indole ring with a propylamine group This structural feature can impart distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
3-(2-methylindol-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,9H,4,7-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIWTLDIAFCSBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.